Cas no 1310197-64-8 (2-methoxy-3-(methylthio)-naphthalen)

2-methoxy-3-(methylthio)-naphthalen 化学的及び物理的性質
名前と識別子
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- 2-methoxy-3-(methylthio)-naphthalen
- Naphthalene, 2-methoxy-3-(methylthio)-
- (3-methoxynaphthalen-2-yl)(methyl)sulfane
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- MDL: MFCD28503683
- インチ: 1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3
- InChIKey: DENVFRPAVPSEDJ-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC(SC)=C1OC
2-methoxy-3-(methylthio)-naphthalen Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB567622-25 g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 25g |
€837.10 | 2023-06-14 | |
abcr | AB567622-10g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 10g |
€538.60 | 2025-03-19 | |
Aaron | AR01M4VC-5g |
2-Methoxy-3-methylsulfanyl-naphthalene |
1310197-64-8 | 5g |
$287.00 | 2023-12-16 | ||
abcr | AB567622-1g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 1g |
€146.20 | 2025-03-19 | |
abcr | AB567622-5 g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 5g |
€285.30 | 2023-06-14 | |
abcr | AB567622-10 g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 10g |
€450.70 | 2023-06-14 | |
abcr | AB567622-5g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 5g |
€339.50 | 2025-03-19 | |
abcr | AB567622-25g |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |
1310197-64-8 | 95% | 25g |
€1007.40 | 2025-03-19 | |
Aaron | AR01M4VC-10g |
2-Methoxy-3-methylsulfanyl-naphthalene |
1310197-64-8 | 10g |
$487.00 | 2023-12-16 |
2-methoxy-3-(methylthio)-naphthalen 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
2-methoxy-3-(methylthio)-naphthalenに関する追加情報
Recent Advances in the Study of 2-Methoxy-3-(methylthio)-naphthalene (CAS: 1310197-64-8): A Comprehensive Research Brief
The compound 2-methoxy-3-(methylthio)-naphthalene (CAS: 1310197-64-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and potential industrial applications. The information presented herein is derived from peer-reviewed academic journals, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 2-methoxy-3-(methylthio)-naphthalene as a key intermediate in the synthesis of more complex bioactive molecules. Its naphthalene core, coupled with methoxy and methylthio functional groups, offers a versatile scaffold for chemical modifications. Researchers have successfully employed this compound in the development of novel anti-inflammatory and anticancer agents, leveraging its ability to modulate specific biochemical pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the NF-κB pathway, a critical regulator of inflammatory responses.
In addition to its pharmacological potential, 2-methoxy-3-(methylthio)-naphthalene has also been investigated for its applications in material science. Its aromatic structure and sulfur-containing moiety make it a promising candidate for the development of organic semiconductors and photovoltaic materials. A recent study in Advanced Materials showcased its use in enhancing the efficiency of organic light-emitting diodes (OLEDs), underscoring its versatility beyond biomedical applications.
The synthesis of 2-methoxy-3-(methylthio)-naphthalene has been optimized in recent years to improve yield and purity. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to streamline its production. These advancements not only reduce the environmental impact of the synthesis process but also make the compound more accessible for large-scale industrial applications. Detailed protocols and mechanistic insights have been documented in recent publications, providing valuable guidance for researchers in the field.
Despite these promising developments, challenges remain in the full characterization of the compound's safety profile and long-term effects. Ongoing research is focused on addressing these gaps, with particular emphasis on toxicological studies and pharmacokinetic profiling. Preliminary data suggest that 2-methoxy-3-(methylthio)-naphthalene exhibits favorable bioavailability and low cytotoxicity, but further validation is required before it can be considered for clinical trials.
In conclusion, 2-methoxy-3-(methylthio)-naphthalene (CAS: 1310197-64-8) represents a multifaceted compound with significant potential in both pharmaceutical and material science applications. Continued research efforts are expected to uncover new avenues for its utilization, solidifying its position as a valuable asset in the chemical biology and pharmaceutical industries. This brief serves as a timely update for professionals seeking to stay abreast of the latest developments in this rapidly evolving field.
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